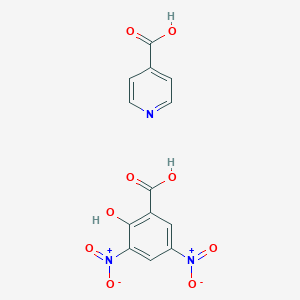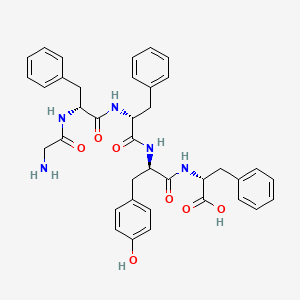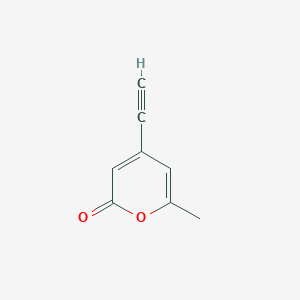
2H-Pyran-2-one, 4-ethynyl-6-methyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-one, 4-ethynyl-6-methyl-(9CI) is a heterocyclic organic compound with the molecular formula C8H6O2 It is a derivative of 2H-pyran-2-one, featuring an ethynyl group at the 4-position and a methyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 4-ethynyl-6-methyl-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with 2H-pyran-2-one as the core structure.
Ethynylation: An ethynyl group is introduced at the 4-position of the pyran ring. This can be achieved through a Sonogashira coupling reaction, where an ethynyl halide reacts with the 4-position of the pyran ring in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of 2H-Pyran-2-one, 4-ethynyl-6-methyl-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-2-one, 4-ethynyl-6-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyran ring can be reduced to form tetrahydropyran derivatives.
Substitution: The ethynyl and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of tetrahydropyran derivatives.
Substitution: Formation of various substituted pyran derivatives.
Aplicaciones Científicas De Investigación
2H-Pyran-2-one, 4-ethynyl-6-methyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-2-one, 4-ethynyl-6-methyl-(9CI) involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyran ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran-2-one: The parent compound without the ethynyl and methyl groups.
4-Methoxy-6-methyl-2H-pyran-2-one: A similar compound with a methoxy group instead of an ethynyl group.
2H-Pyran-2-one, 4-methoxy-6-styryl-: A derivative with a styryl group at the 6-position.
Uniqueness
2H-Pyran-2-one, 4-ethynyl-6-methyl-(9CI) is unique due to the presence of both ethynyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The ethynyl group, in particular, allows for unique interactions and reactions that are not possible with other substituents.
Propiedades
Número CAS |
502624-27-3 |
|---|---|
Fórmula molecular |
C8H6O2 |
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
4-ethynyl-6-methylpyran-2-one |
InChI |
InChI=1S/C8H6O2/c1-3-7-4-6(2)10-8(9)5-7/h1,4-5H,2H3 |
Clave InChI |
YOYXVALSFJOPNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=O)O1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl-](/img/structure/B12588939.png)
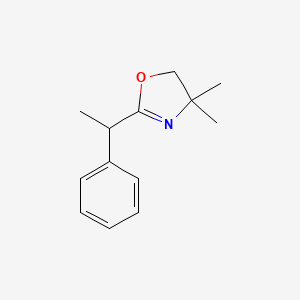
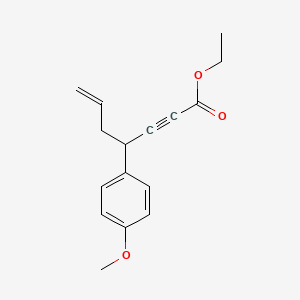
![1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole](/img/structure/B12588964.png)
![Acetamide,N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12588968.png)
![1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one](/img/structure/B12588976.png)
![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[3-(4-morpholinyl)propyl]-](/img/structure/B12588982.png)
